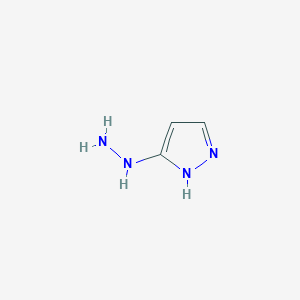

Hydrazinopyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydrazinopyrazole is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Synthesis of Biologically Active Compounds

Hydrazinopyrazole derivatives have been explored in the synthesis of new biologically active compounds. Research by Milczarska et al. (2012) involved creating various derivatives, including thiosemicarbazides, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles, by reacting amino-pyrazin-2-hydrazide and methylhydrazide with different reagents. This study led to the synthesis of a novel 4-oxopteridine derivative, indicating the utility of hydrazinopyrazole in medicinal chemistry (Milczarska et al., 2012).

Development of Antimicrobial Agents

Premkumar and Govindarajan (2005) investigated the antimicrobial properties of new hydrazinium salts derived from pyrazinecarboxylate, pyrazinedicarboxylate, and imidazoledicarboxylate. These salts showed promising antibacterial activities against various bacteria including Escherichia coli and Salmonella typhii, outperforming even standard antibiotics in some cases (Premkumar & Govindarajan, 2005).

Applications in Heterocyclic Chemistry

Gieshoff et al. (2016) presented a sustainable synthetic approach to pyrazolidin-3,5-diones, crucial in heterocyclic chemistry and pharmaceutical applications. They demonstrated an alternative method for creating the N-N bond using dianilides, bypassing the need for toxic N,N'-diaryl hydrazines (Gieshoff, Schollmeyer, & Waldvogel, 2016).

Exploration in Organic Synthesis

Kandile et al. (2010) explored the synthesis of various heterocyclic systems using 1-[4-(2-methoxy benzyl)-6-aryl-pyridazin-3(2H)-ylidene] hydrazines. Their study revealed the enhancement of biological activity by silver nanoparticles, highlighting the potential of hydrazinopyrazole derivatives in creating new organic compounds with increased efficacy (Kandile, Zaky, Mohamed, & Mohamed, 2010).

Insecticidal Activities

Wu et al. (2012) synthesized pyrazole amide derivatives containing hydrazone substructures and evaluated their insecticidal activities. These compounds showed significant control over various insect species, contributing to the development of new insecticides (Wu, Song, Hu, Yue, & Yang, 2012).

Research in Structural Chemistry

Sinkkonen et al. (2002) investigated hydrazino derivatives of pyrazolo[1,2-a]pyridazine-5,8-diones and -1H-pyrazolo[1,2-b]phthalazine-5,10-diones, examining structural variations such as ring-chain tautomerism and isomerism. This research adds to the understanding of the structural behavior of hydrazinopyrazole derivatives in different chemical environments (Sinkkonen, Ovcharenko, Zelenin, Bezhan, Chakchir, Al-Assar, & Pihlaja, 2002).

properties

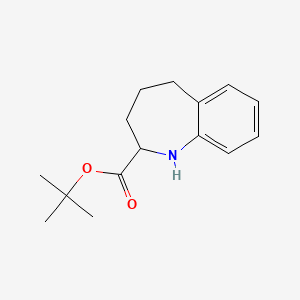

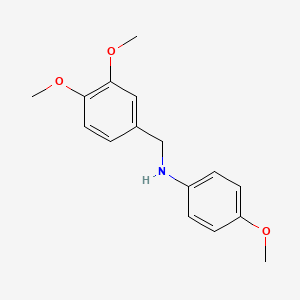

IUPAC Name |

1H-pyrazol-5-ylhydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-6-3-1-2-5-7-3/h1-2H,4H2,(H2,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHGOQJROHLKIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazinopyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2914857.png)

![1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one](/img/structure/B2914868.png)

![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)

![3-chloro-N-[(6-cyclopropylpyridin-3-yl)methyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2914870.png)

![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

![2-chloro-6-fluoro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)